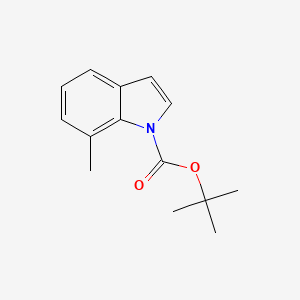

tert-Butyl-7-methyl-1H-indol-1-carboxylat

Übersicht

Beschreibung

Tert-Butyl 7-methyl-1H-indole-1-carboxylate (TBMIC) is an important organic compound that has been widely used in laboratory experiments due to its unique properties. TBMIC is an alkyl-substituted indole-1-carboxylate, which is a derivative of indole, an aromatic heterocyclic compound. TBMIC is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. TBMIC is also a useful reagent in many laboratory experiments, such as in the synthesis of heterocyclic compounds and in the study of biological systems.

Wissenschaftliche Forschungsanwendungen

Synthese von Alkaloidderivaten

Indolderivate wie 1-BOC-7-Methylindol sind entscheidend für die Synthese von Alkaloiden, die natürlich vorkommende Verbindungen mit bedeutenden pharmakologischen Aktivitäten sind. Der Indolrest ist eine häufige Struktur in vielen Alkaloiden, und Modifikationen an diesem Kern können zur Entwicklung neuer Medikamente mit potenziellen krebsbekämpfenden Eigenschaften führen .

Krebsforschung

Das im 1-BOC-7-Methylindol gefundene Indolringsystem ist oft in Verbindungen mit Antikrebswirkungen vorhanden. Forscher verwenden diese Verbindung, um Derivate zu erstellen, die an verschiedenen Krebszelllinien getestet werden können, um ihr Potenzial als Therapeutika zu untersuchen .

Behandlung von mikrobiellen Infektionen

Indolderivate werden auch auf ihre antimikrobiellen Eigenschaften untersucht. Durch die Veränderung der Indolstruktur können Wissenschaftler neue Moleküle entwickeln, die bei der Behandlung von Infektionen, die durch resistente Bakterienstämme verursacht werden, wirksam sein können .

Behandlung von Erkrankungen

Die Vielseitigkeit der Indolstruktur ermöglicht die Herstellung von Verbindungen, die eine Vielzahl von Erkrankungen behandeln könnten. Dazu gehören neurologische Erkrankungen, bei denen Modifikationen des Indolkerns die Fähigkeit der Verbindung beeinflussen können, die Blut-Hirn-Schranke zu überwinden und mit neuronalen Bahnen zu interagieren .

Anwendungen der grünen Chemie

1-BOC-7-Methylindol dient als Ausgangspunkt für die Synthese umweltfreundlicher chemischer Prozesse. Seine Derivate können in der Katalyse und organischen Methoden verwendet werden, die darauf abzielen, die Umweltbelastung der chemischen Synthese zu reduzieren .

Natürliche Produktsynthese

Diese Verbindung ist ein Vorläufer bei der Synthese von Naturprodukten wie Indiacen A und B. Diese Produkte haben eine Reihe von biologischen Aktivitäten, darunter entzündungshemmende und analgetische Wirkungen, die in der Medikamentenentwicklung wertvoll sind .

Computergestütztes Medikamentendesign

In-silico-Studien verwenden oft Indolderivate als Modelle, um die Wechselwirkung zwischen Medikamenten und ihren Zielstrukturen zu verstehen. 1-BOC-7-Methylindol kann in Computersimulationen verwendet werden, um das Medikamentendesign zu optimieren und die biologische Aktivität vor der Synthese vorherzusagen .

Chemische Bildung

Schließlich wird 1-BOC-7-Methylindol in akademischen Einrichtungen verwendet, um synthetische chemische Techniken zu vermitteln. Seine Transformationen können wichtige Konzepte der organischen Chemie demonstrieren und sind damit ein wertvolles Werkzeug für die Ausbildung .

Zukünftige Richtungen

Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions of “tert-Butyl 7-methyl-1H-indole-1-carboxylate” could involve further exploration of its synthesis methods and potential applications in various fields.

Wirkmechanismus

Target of Action

Tert-Butyl 7-methyl-1H-indole-1-carboxylate, also known as 1-BOC-7-methylindole, is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Biochemische Analyse

Biochemical Properties

tert-Butyl 7-methyl-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including tert-Butyl 7-methyl-1H-indole-1-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.

Cellular Effects

tert-Butyl 7-methyl-1H-indole-1-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indole derivatives can affect the expression of genes involved in cell cycle regulation and apoptosis . By altering these pathways, tert-Butyl 7-methyl-1H-indole-1-carboxylate can induce cell cycle arrest and promote programmed cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of action of tert-Butyl 7-methyl-1H-indole-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, inhibiting their activity and preventing the progression of biochemical reactions that promote cancer cell growth . Additionally, tert-Butyl 7-methyl-1H-indole-1-carboxylate can activate certain signaling pathways that lead to the upregulation of pro-apoptotic genes, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl 7-methyl-1H-indole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under specific conditions, maintaining their biological activity over extended periods . The degradation of tert-Butyl 7-methyl-1H-indole-1-carboxylate can lead to the formation of inactive or less active metabolites, reducing its efficacy in long-term applications.

Dosage Effects in Animal Models

The effects of tert-Butyl 7-methyl-1H-indole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as inhibiting tumor growth . At higher doses, tert-Butyl 7-methyl-1H-indole-1-carboxylate can cause toxic or adverse effects, including liver and kidney damage. Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

tert-Butyl 7-methyl-1H-indole-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may retain or lose biological activity . Understanding the metabolic pathways of tert-Butyl 7-methyl-1H-indole-1-carboxylate is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, tert-Butyl 7-methyl-1H-indole-1-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The efficient transport and distribution of tert-Butyl 7-methyl-1H-indole-1-carboxylate are critical for its therapeutic efficacy, as they determine the concentration of the compound at the site of action.

Subcellular Localization

The subcellular localization of tert-Butyl 7-methyl-1H-indole-1-carboxylate affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, tert-Butyl 7-methyl-1H-indole-1-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

tert-butyl 7-methylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10-6-5-7-11-8-9-15(12(10)11)13(16)17-14(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWLUJSRNYWKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619228 | |

| Record name | tert-Butyl 7-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

442910-62-5 | |

| Record name | tert-Butyl 7-methyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)